molecular formula C15H16N2O2 B2643432 N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide CAS No. 1252398-99-4

N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide

Cat. No.: B2643432
CAS No.: 1252398-99-4
M. Wt: 256.305
InChI Key: TYLQLCZGIDTMRZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyanomethyl group, a cyclopropyl ring, and a phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of methyl cyanoacetate and cyclopropylamine under basic conditions to form the intermediate, which is then further reacted with benzoyl chloride to introduce the phenyl and oxo groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyanomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity to target proteins or enzymes. The phenyl group can engage in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-N-phenylacetamide
  • N-(cyanomethyl)-N-cyclopropylacetamide

Comparison: N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide is unique due to the presence of both the cyclopropyl ring and the phenyl group, which provide distinct chemical and physical properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it suitable for a wide range of applications. The presence of the oxo group also allows for additional chemical modifications, enhancing its versatility .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-10-11-17(13-6-7-13)15(19)9-8-14(18)12-4-2-1-3-5-12/h1-5,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQLCZGIDTMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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